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5-Hydroxy-7,8-dimethoxyflavanone

Cat. No.: B12424979
M. Wt: 300.30 g/mol
InChI Key: VPGMCCIECGDASG-UHFFFAOYSA-N
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Description

Overview of the Flavanone (B1672756) Class within Flavonoids

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, forming a significant part of the human diet. wikipedia.org They share a common 15-carbon skeleton structure consisting of two phenyl rings and a heterocyclic ring. wikipedia.org Based on variations in this structure, flavonoids are categorized into several subclasses, including flavonols, flavones, isoflavones, and flavanones. nih.govresearchgate.net

Flavanones are characterized by a saturated three-carbon chain in the heterocyclic C ring, which distinguishes them from flavones that possess a double bond in this position. wikipedia.orgnih.gov This structural difference influences their chemical properties and biological activities. Flavanones are commonly found in citrus fruits and are known for their potential health benefits, including antioxidant and anti-inflammatory effects. nih.gov The enzyme chalcone (B49325) isomerase is responsible for the biosynthesis of flavanones from chalcone-like precursors. wikipedia.org

Historical Context and Initial Academic Recognition of 5-Hydroxy-7,8-dimethoxyflavanone

The academic journey of this compound has seen it identified in various plant species. It has been reported in Andrographis lineata. nih.gov While the precise timeline of its initial isolation and characterization is not extensively documented in readily available literature, related methoxyflavone derivatives have been a subject of study for their biological activities for some time. For instance, research into the derivatives of 5-hydroxy-7-methoxyflavone from Kaempferia parviflora has highlighted the importance of the substitution patterns on the flavanone backbone. nih.gov The synthesis of various hydroxy- and dimethoxy-substituted flavones has also been a long-standing area of chemical research, indicating a foundational interest in this class of compounds. fao.orgias.ac.in

Rationale for Comprehensive Research on this compound

The scientific impetus for investigating this compound stems from the diverse biological activities observed in structurally similar flavonoids. The arrangement of hydroxyl and methoxy (B1213986) groups on the flavanone core is a critical determinant of a compound's pharmacological profile. nih.gov Research on related compounds, such as 5,7-dimethoxyflavone (B190784), has revealed potential in regulating protein turnover and mitochondrial biogenesis, which are crucial in addressing conditions like sarcopenia. mdpi.commedchemexpress.com Furthermore, studies on other dimethoxyflavones have demonstrated antifungal and other valuable biological properties. nih.gov The unique substitution pattern of this compound suggests it may possess distinct and potent biological effects, driving further exploration of its potential therapeutic applications.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed in the table below.

PropertyValueSource
Molecular Formula C17H16O5 nih.govchemspider.com
Molecular Weight 300.30 g/mol nih.gov
IUPAC Name 5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one nih.gov
Monoisotopic Mass 300.09977361 Da nih.gov

Research Findings on Biological Activities

While direct and extensive research on the biological activities of this compound is still emerging, studies on closely related compounds provide a strong basis for its scientific investigation. For example, various flavones and their derivatives have been evaluated for a range of biological effects, including antioxidant and enzyme inhibition activities. semanticscholar.org The structural similarity to compounds known to interact with biological targets such as enzymes and cellular receptors suggests that this compound could exhibit interesting pharmacological properties. nih.govscielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B12424979 5-Hydroxy-7,8-dimethoxyflavanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3

InChI Key

VPGMCCIECGDASG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC

Origin of Product

United States

Natural Occurrence, Distribution, and Isolation Methodologies of 5 Hydroxy 7,8 Dimethoxyflavanone

Botanical Sources and Geographic Distribution

The flavanone (B1672756) 5-Hydroxy-7,8-dimethoxyflavanone is a naturally occurring phytochemical found in a select number of plant species. Its distribution is linked to the native habitats of these plants, primarily in Asia. The compound has been identified and isolated from plants belonging to the Acanthaceae and Annonaceae families.

Occurrence in Andrographis paniculata

This compound has been consistently identified as a constituent of Andrographis paniculata, a herbaceous plant belonging to the Acanthaceae family. chemfaces.comunusa.ac.id This plant, commonly known as "King of Bitters," is native to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. Research has confirmed the presence of the compound in various parts of the plant. It has been isolated from both the aerial parts and the roots of A. paniculata. chemfaces.com The plant is a rich source of flavonoids and diterpenoids, and this compound is one of several related flavonoid structures found within it.

Identification in Fissistigma cupreonitens

Fissistigma cupreonitens, a member of the Annonaceae family, is another significant botanical source of this compound. In some studies, it has been described as a novel flavonoid isolated from this species. Fissistigma cupreonitens is a woody vine found in regions of Southeast Asia, including Vietnam. Phytochemical investigations of this plant have led to the isolation and characterization of numerous compounds, with this compound being a notable discovery.

Other Documented Plant Families and Species

Beyond A. paniculata, the compound has also been reported in other species within the same genus. Andrographis lineata, another plant from the Acanthaceae family, is a documented source of flavanones, including a related compound, 5,2'-Dihydroxy-7,8-dimethoxyflavanone. nih.gov The documented presence of this compound is currently concentrated within the Andrographis (Acanthaceae) and Fissistigma (Annonaceae) genera.

Table 1: Documented Botanical Sources of this compound

Plant SpeciesFamilyPlant Part(s)Geographic Distribution
Andrographis paniculataAcanthaceaeAerial parts, RootsIndia, Sri Lanka, Southeast Asia
Fissistigma cupreonitensAnnonaceaeNot specified in detailSoutheast Asia (e.g., Vietnam)
Andrographis lineataAcanthaceaeNot specified in detailIndia

Advanced Isolation and Purification Techniques

The isolation of this compound from its natural plant sources involves a multi-step process that leverages the compound's physicochemical properties. The general strategy employs extraction followed by various chromatographic techniques to separate it from the complex mixture of other phytochemicals.

Chromatographic Separation Strategies

Chromatography is the cornerstone for the purification of this compound from crude plant extracts. The process typically begins with the extraction of dried plant material using organic solvents like ethanol (B145695) or methanol (B129727). auctoresonline.org The resulting crude extract is then subjected to a series of chromatographic separations.

A common approach involves column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. auctoresonline.org

Silica Gel Column Chromatography : This technique separates compounds based on polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used to elute the fractions.

Sephadex LH-20 Column Chromatography : This method separates molecules based on their size and polarity. It is particularly effective for purifying flavonoids from plant extracts, often using solvents like methanol or methanol-water mixtures. auctoresonline.org

Fractions collected from the columns are monitored, often by Thin-Layer Chromatography (TLC), and those containing the target compound are combined for further purification steps. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and analysis of this compound. It offers high resolution and sensitivity, making it ideal for separating structurally similar flavonoids. nih.govresearchgate.net

Preparative HPLC : This is often the final step in the isolation process to obtain the compound in high purity. nih.gov A semi-preparative or preparative reversed-phase column (e.g., C18) is typically used. The mobile phase usually consists of a gradient mixture of acetonitrile (B52724) and water or methanol and water, sometimes with a small amount of acid (like formic or phosphoric acid) to improve peak shape. researchgate.netrsc.org

Analytical HPLC : This method is used to determine the purity of the isolated compound and for quantitative analysis in plant extracts. researchgate.net Using a reversed-phase analytical column, the retention time of the compound is compared to that of a reference standard. Detection is commonly performed using an ultraviolet (UV) detector, as flavonoids exhibit strong absorbance at specific wavelengths. researchgate.netrsc.org

Table 2: Overview of HPLC Parameters for Flavonoid Separation

ParameterTypical Specification
Stationary Phase (Column) Reversed-Phase (RP) C18
Mobile Phase Gradient of Acetonitrile/Water or Methanol/Water
Detection UV-Vis Detector (e.g., at 280 nm or 320 nm)
Mode Analytical (Purity/Quantification) or Preparative (Purification)
Column Chromatography and Thin-Layer Chromatography (TLC)

Following initial extraction, column chromatography and Thin-Layer Chromatography (TLC) are indispensable techniques for the purification and preliminary identification of this compound.

Column Chromatography: This technique is a cornerstone for the separation of individual compounds from a crude extract. For the isolation of flavonoids like this compound from Andrographis species, silica gel is commonly employed as the stationary phase. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is used as the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted from the column based on their affinity for the stationary phase. In one study, this compound was isolated from fractions eluted with 30%–50% ethyl acetate in hexane.

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive method used to monitor the progress of column chromatography and to identify the fractions containing the target compound. A silica gel plate (silica gel 60 F254) serves as the stationary phase, and a solvent system, such as chloroform (B151607) and methanol in a 9:1 volume ratio, can be used as the mobile phase. The separated compounds are visualized under UV light or by spraying with a suitable reagent.

Countercurrent Chromatography

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers an alternative to traditional column chromatography, particularly for the separation of polar compounds like flavonoids. This method avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. In CCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. While specific applications of CCC for the isolation of this compound are not extensively detailed in the literature, various solvent systems have been successfully employed for the separation of other flavonoids. These include systems composed of n-hexane, ethyl acetate, methanol, and water, or chloroform, methanol, and water. The selection of the appropriate solvent system is critical for achieving successful separation.

Extraction Methods from Natural Matrices

The initial step in isolating this compound involves its extraction from the plant material. The choice of extraction method is crucial for maximizing the yield and purity of the target compound.

Solvent-Based Extraction Approaches

Solvent-based extraction is a widely used method for obtaining flavonoids from plant materials. The selection of the solvent is based on the polarity of the target compound. For this compound and other flavonoids in Andrographis species, a range of organic solvents have been utilized.

Commonly used solvents include:

Methanol

Ethanol (in various concentrations, e.g., 50%, 70%, and absolute ethanol)

Acetone

Chloroform

Dichloromethane

Ethyl acetate

The powdered plant material is typically macerated or refluxed with the chosen solvent to dissolve the desired compounds. The resulting extract is then filtered and concentrated to yield a crude extract, which is subsequently subjected to chromatographic purification. Studies have shown that using semi-polar solvents like alcohols can be particularly effective for extracting phenols and flavonoids from Andrographis paniculata. np-mrd.org

Supercritical Fluid Extraction

Supercritical fluid extraction (SFE) presents a more environmentally friendly and selective alternative to traditional solvent-based methods. This technique typically uses supercritical carbon dioxide (sc-CO₂) as the solvent. By manipulating the temperature and pressure, the solvating power of the sc-CO₂ can be precisely controlled to target specific compounds.

While the primary focus of SFE of Andrographis paniculata has often been on the extraction of andrographolide, the technique holds potential for the extraction of flavonoids as well. The addition of a co-solvent, such as methanol, can modify the polarity of the supercritical fluid, enhancing its ability to extract a wider range of compounds, including flavanones. The advantage of SFE lies in its ability to yield extracts that are free from residual organic solvents, and the process is conducted at relatively low temperatures, which helps to prevent the degradation of thermolabile compounds.

Spectroscopic and Spectrometric Elucidation Techniques for Structural Confirmation

The unambiguous identification of this compound relies on the use of powerful spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of a flavanone typically shows characteristic signals for the protons of the A, B, and C rings. For instance, the protons at C-2 and C-3 of the flavanone skeleton exhibit a distinctive splitting pattern.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. The chemical shifts of the carbon atoms are indicative of their functional groups and hybridization. A typical ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, the methoxy (B1213986) carbons, and the carbons of the heterocyclic C-ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for the structural elucidation and identification of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been utilized in its analysis mdpi.com.

In LC-MS analysis, the compound is typically ionized using techniques like electrospray ionization (ESI), and the resulting ions are analyzed to determine their mass-to-charge ratio (m/z). For this compound, which has a molecular formula of C₁₇H₁₆O₅ and a molecular weight of approximately 300.3 g/mol , the protonated molecule [M+H]⁺ is observed at an m/z of approximately 301.107 mdpi.com.

Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of the precursor ion. The fragmentation pattern is characteristic of the compound's structure. For flavonoids, a common fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. Other characteristic fragmentations include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from the methoxy groups.

The LC-MS/MS data for this compound reveals several key fragment ions that aid in its identification.

Table 1: LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Relative Intensity (%)Possible Interpretation
301.107 ([M+H]⁺)197.045258100Fragment resulting from RDA cleavage of the C-ring, corresponding to the A-ring fragment with the hydroxyl and two methoxy groups.
301.10748341.03Intact protonated molecule.
182.02111839.91Further fragmentation of the A-ring fragment, possibly involving the loss of a methyl group.
136.01525927.78Fragment likely originating from the B-ring and part of the C-ring.
154.02597023.47Another fragment ion, the origin of which would require detailed fragmentation pathway analysis.

Data sourced from the MassBank of North America (MoNA) as cited in PubChem mdpi.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. Based on the general spectral data for flavanones, the following characteristic peaks can be anticipated:

Hydroxyl (-OH) group: A broad absorption band in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The intramolecular hydrogen bonding between the 5-hydroxy group and the 4-carbonyl group would influence the position and shape of this band.

Carbonyl (C=O) group: A strong absorption band typically in the range of 1680-1660 cm⁻¹ for the carbonyl group of the flavanone C-ring. The conjugation with the aromatic ring and hydrogen bonding with the 5-hydroxy group can shift this band to a lower frequency.

Aromatic C=C bonds: Several absorption bands in the region of 1600-1450 cm⁻¹ corresponding to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings.

C-O stretching: Absorption bands in the 1300-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the ether (methoxy) and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like flavonoids. The UV-Vis spectrum of a flavanone in a solvent like methanol typically shows two main absorption bands:

Band I: This absorption, appearing in the longer wavelength region (typically 300-330 nm for flavanones), is attributed to the electronic transitions in the cinnamoyl system (B-ring and the heterocyclic C-ring).

Band II: This absorption, found at a shorter wavelength (usually 275-295 nm for flavanones), originates from the electronic transitions in the benzoyl system (A-ring).

The exact positions of these absorption maxima (λmax) for this compound would be influenced by the substitution pattern of the hydroxyl and methoxy groups on the aromatic rings.

Biosynthesis and Metabolic Pathways of 5 Hydroxy 7,8 Dimethoxyflavanone

Proposed Biosynthetic Routes in Plants

The biosynthesis of flavonoids is a well-established area of plant biochemistry, originating from the phenylpropanoid pathway. mdpi.com While the specific enzymatic sequence for 5-Hydroxy-7,8-dimethoxyflavanone has not been fully detailed for Andrographis lineata, a putative pathway can be constructed based on the general flavonoid biosynthesis network.

Precursor Compounds and Enzymatic Transformations

The journey to this compound begins with fundamental building blocks derived from primary metabolism. The aromatic amino acid L-phenylalanine, produced via the shikimate pathway, serves as the initial precursor. mdpi.comfrontiersin.org

The proposed biosynthetic steps are as follows:

General Phenylpropanoid Pathway : L-phenylalanine is first converted to p-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.com

Chalcone (B49325) Formation : Chalcone synthase (CHS), a pivotal enzyme in flavonoid synthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from carbohydrate metabolism) to form naringenin (B18129) chalcone.

Flavanone (B1672756) Synthesis : Naringenin chalcone undergoes rapid isomerization to form the flavanone naringenin. This reaction is catalyzed by chalcone isomerase (CHI). Naringenin possesses the core flavanone structure (a C6-C3-C6 skeleton) and features hydroxyl groups at positions 5 and 7.

Hydroxylation and Methylation : To arrive at the final structure of this compound, the naringenin intermediate must undergo a series of modifications. These tailoring reactions are catalyzed by specific hydroxylases and methyltransferases.

An O-methylation step, catalyzed by an O-methyltransferase (OMT), would add a methyl group to the hydroxyl at position 7.

A hydroxylation reaction at the C-8 position, likely catalyzed by a cytochrome P450-dependent monooxygenase, would introduce a new hydroxyl group.

A subsequent O-methylation step, via another OMT, would methylate the newly added C-8 hydroxyl group.

The precise order of these final hydroxylation and methylation steps is not definitively known and can vary between plant species.

Table 1: Key Precursors and Enzymes in the Proposed Biosynthesis of this compound
Compound/EnzymeRole in Pathway
L-PhenylalaninePrimary precursor from the shikimate pathway.
p-Coumaroyl-CoAKey intermediate of the general phenylpropanoid pathway.
Malonyl-CoAProvides the three carbon atoms for the A-ring of the flavonoid.
Naringenin ChalconeThe first C15 intermediate, product of the CHS reaction.
NaringeninThe foundational flavanone structure formed by CHI.
Phenylalanine ammonia-lyase (PAL)Catalyzes the first committed step of the phenylpropanoid pathway.
Cinnamate 4-hydroxylase (C4H)A cytochrome P450 enzyme that hydroxylates cinnamic acid. researchgate.net
4-coumarate:CoA ligase (4CL)Activates p-coumaric acid for flavonoid synthesis.
Chalcone synthase (CHS)Key enzyme catalyzing the formation of the flavonoid skeleton.
Chalcone isomerase (CHI)Catalyzes the cyclization of chalcone to flavanone.
O-methyltransferases (OMTs)Enzymes responsible for adding methyl groups to hydroxyl moieties.
Cytochrome P450 HydroxylasesEnzymes likely responsible for the C-8 hydroxylation step. researchgate.net

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of flavonoids in plants is tightly controlled at the genetic level. The expression of the biosynthetic genes, such as PAL, CHS, and CHI, is generally regulated by complexes of transcription factors. researchgate.net Typically, these complexes consist of proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. These proteins form a transcriptional activation complex (the MBW complex) that binds to the promoter regions of the flavonoid biosynthetic genes, thereby initiating their transcription.

While this is the general model for flavonoid regulation, the specific MYB, bHLH, and WD40 proteins that control the production of this compound in Andrographis lineata have not been identified in the available research. It is presumed that the unique substitution pattern of this compound results from the tissue-specific expression of particular tailoring enzymes, like specific O-methyltransferases and hydroxylases, which are also under the control of these or similar regulatory networks.

Biotransformation and Metabolism in Biological Systems (Excluding Human Metabolism)

Once ingested by non-human biological systems, such as those in preclinical animal models, flavonoids like this compound undergo significant metabolic conversion. This biotransformation, primarily occurring in the liver and intestines, alters the structure of the compound, affecting its biological activity and excretion. nih.govnih.gov

Enzyme Systems Involved in Metabolization in Animal Models

In animal models, flavonoid metabolism is broadly categorized into Phase I and Phase II reactions. nih.gov

Phase I Metabolism : This phase involves modification of the flavonoid structure, primarily through oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and small intestine. nih.govmdpi.com For a methoxylated flavanone like the subject compound, key CYP-mediated reactions would include:

O-demethylation : The removal of methyl groups from the methoxy (B1213986) moieties at the C-7 and C-8 positions to yield hydroxyl groups.

Hydroxylation : The addition of new hydroxyl groups to the aromatic A or B rings.

Studies on other flavanones in rat liver microsomes have also shown that CYPs can catalyze C-ring desaturation (converting the flavanone to a flavone) and C-ring cleavage. nih.gov

Phase II Metabolism : In this phase, the original flavonoid and its Phase I metabolites are conjugated with hydrophilic molecules to increase water solubility and facilitate excretion. nih.gov The primary enzyme systems involved are:

UDP-glucuronosyltransferases (UGTs) : These enzymes catalyze glucuronidation, the attachment of glucuronic acid to available hydroxyl groups. nih.govnih.govoup.com This is a major metabolic pathway for flavonoids in mammals. nih.gov

Sulfotransferases (SULTs) : These enzymes mediate sulfation, the addition of a sulfonate group to hydroxyl moieties.

The gut microbiome also plays a critical role, especially for flavonoids that are poorly absorbed in the small intestine. nih.gov Bacteria in the large intestine can perform various reactions, including demethylation and cleavage of the flavonoid C-ring, producing smaller phenolic acid compounds that can then be absorbed into circulation. nih.gov

Identification of Key Metabolites in Preclinical Investigations

While specific metabolic studies on this compound in animal models are not detailed in the available literature, the likely metabolites can be predicted based on the known enzymatic pathways for similar flavonoids. nih.govnih.gov Preclinical investigations would likely identify a suite of metabolites in plasma, urine, and bile.

The expected key metabolites would result from one or more of the biotransformation reactions described above.

Table 2: Predicted Key Metabolites of this compound in Preclinical Models
MetaboliteType of TransformationDescription
5,7-Dihydroxy-8-methoxyflavanonePhase I (O-demethylation)Result of demethylation at the C-7 position.
5,8-Dihydroxy-7-methoxyflavanonePhase I (O-demethylation)Result of demethylation at the C-8 position.
5,7,8-TrihydroxyflavanonePhase I (O-demethylation)Result of demethylation at both C-7 and C-8 positions.
Hydroxylated derivativesPhase I (Hydroxylation)Addition of a hydroxyl group to the B-ring (e.g., at the 3' or 4' position).
5-Hydroxy-7,8-dimethoxyflavonePhase I (Desaturation)Formation of a double bond in the C-ring.
Glucuronide conjugatesPhase II (Glucuronidation)Glucuronic acid attached to the C-5 hydroxyl group or any newly formed hydroxyls.
Sulfate conjugatesPhase II (Sulfation)Sulfate group attached to available hydroxyl groups.
Ring-fission productsMicrobial MetabolismSmaller phenolic acids resulting from the breakdown of the flavonoid structure by gut bacteria.

Synthetic Approaches and Chemical Derivatization of 5 Hydroxy 7,8 Dimethoxyflavanone

Total Synthesis Strategies for 5-Hydroxy-7,8-dimethoxyflavanone

Total synthesis provides a de novo route to this compound, allowing for precise structural control and the potential for large-scale production independent of natural sources.

A logical retrosynthetic analysis of this compound (I) disconnects the heterocyclic C-ring via an intramolecular oxa-Michael addition. This reveals a key intermediate, the corresponding 2'-hydroxychalcone (B22705) (II). This chalcone (B49325) can be disconnected at the α-β bond, leading back to two primary starting materials: a substituted acetophenone (B1666503) (III) and benzaldehyde (B42025) (IV).

Retrosynthetic Pathway:

Target Molecule: this compound (I)

Key Intermediate: 2'-Hydroxy-3',4'-dimethoxy-5'-hydroxychalcone (hypothetical intermediate)

Starting Materials: 2',5'-Dihydroxy-3',4'-dimethoxyacetophenone (III) and Benzaldehyde (IV)

Key Reaction Steps:

Claisen-Schmidt Condensation: The synthesis commences with a base-catalyzed Claisen-Schmidt condensation. In this step, 2',5'-Dihydroxy-3',4'-dimethoxyacetophenone is reacted with benzaldehyde. The use of a base, such as sodium hydroxide (B78521) (NaOH) in an alcoholic solvent, facilitates the formation of the α,β-unsaturated ketone system characteristic of chalcones. nih.govresearchgate.netresearchgate.net

Intramolecular Cyclization: The formed 2'-hydroxychalcone intermediate undergoes a crucial ring-closing reaction to form the flavanone (B1672756) structure. This reaction is an intramolecular oxa-Michael addition, where the hydroxyl group at the 2'-position attacks the β-carbon of the enone system. rsc.orgpsu.edu This cyclization can be promoted under various conditions, including acidic (e.g., acetic acid) or basic (e.g., sodium acetate) catalysis, and sometimes with the aid of microwave irradiation to accelerate the reaction. nih.govnepjol.info

The efficiency of flavanone synthesis is highly dependent on the reaction conditions for both the condensation and cyclization steps. Research into the synthesis of various flavanones has identified several key parameters for optimization.

Catalyst and Solvent Choice: In the Claisen-Schmidt condensation, the choice of base and solvent can significantly impact the yield of the chalcone intermediate, with yields reported to range from 23% to as high as 92% for different substituted chalcones. nih.gov

Cyclization Method: The subsequent cyclization to the flavanone is often the most variable step. Studies comparing different methods have shown that yields can range from low (7%) to good (74%) for base-catalyzed cyclization. nih.gov The use of microwave-assisted synthesis in the presence of acetic acid has been shown to be a highly efficient method, affording flavanones in yields of up to 82% with drastically reduced reaction times (e.g., 30 minutes). nepjol.info

Oxidant Control: In some modern synthetic approaches that start from 2'-hydroxydihydrochalcones, the careful selection of an oxidant and ligand system can selectively yield either a flavanone or a flavone (B191248). For instance, using a Palladium(II) catalyst with Cu(OAc)₂ as the oxidant has been optimized to produce a model flavanone in 79% yield. nih.gov

Reaction StepMethodologyReported Yield RangeReference
Chalcone SynthesisBase-catalyzed Claisen-Schmidt Condensation23-92% nih.gov
Flavanone CyclizationBase-catalyzed Cyclization7-74% nih.gov
Flavanone CyclizationMicrowave-assisted (Acetic Acid)up to 82% nepjol.info
Flavanone Synthesis from DihydrochalconePd(II)/Cu(OAc)₂ Catalysisup to 79% nih.gov

Semi-Synthesis and Chemical Modification of Natural Precursors

This compound has been identified and isolated from the whole plant of Andrographis lineata. nih.govnih.gov This plant is also a source of other flavonoids, including various chalcones. nih.gov This natural co-occurrence suggests a biosynthetic pathway where chalcones serve as precursors to flavanones.

This provides an opportunity for a semi-synthetic approach, which would involve:

Isolation: Extraction and purification of a suitable 2'-hydroxychalcone precursor from Andrographis lineata.

Chemical Conversion: Laboratory-based cyclization of the isolated natural chalcone to yield this compound. This would leverage the same intramolecular oxa-Michael addition reactions used in total synthesis but would start from a naturally derived, complex intermediate.

Design and Synthesis of Analogs and Derivatives of this compound

The this compound scaffold can be systematically modified to produce a variety of analogs and derivatives, enabling the exploration of structure-activity relationships.

Derivatization can be achieved by either modifying the final flavanone product or by incorporating variations into the synthetic route.

Functional Group Interconversion: The existing functional groups on the flavanone, particularly the 5-hydroxyl group, are prime targets for modification. Standard reactions such as O-alkylation or O-acylation can be employed to introduce new functional moieties. For example, reacting the flavanone with an acyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding ester derivative. sysrevpharm.org

A-Ring and B-Ring Variation: A powerful strategy for creating analogs involves using different starting materials in the Claisen-Schmidt condensation. By starting with analogs of 2',5'-dihydroxy-3',4'-dimethoxyacetophenone or, more commonly, by using a variety of substituted benzaldehydes in place of benzaldehyde, a wide range of derivatives with different substitution patterns on the B-ring can be synthesized. nih.govnih.gov This allows for the introduction of groups like halogens, alkyls, or additional hydroxyl and methoxy (B1213986) groups onto the phenyl B-ring.

Combinatorial chemistry offers a high-throughput strategy for generating large, diverse libraries of compounds based on a common scaffold. wikipedia.org For the this compound scaffold, a combinatorial approach would involve parallel synthesis.

A library could be constructed by reacting a set of substituted 2'-hydroxyacetophenones with a diverse collection of aromatic aldehydes in a grid format (e.g., in a 96-well plate). nih.gov This approach, known as parallel synthesis, allows for the rapid generation of dozens or hundreds of unique flavanone analogs. Each compound can then be screened for desired properties. Commercial entities often utilize such methods to build extensive flavonoid libraries for drug discovery and other applications. chemfaces.commedchemexpress.com Furthermore, combinatorial biosynthesis, using engineered microorganisms like E. coli to produce variations of a flavonoid scaffold, represents an emerging frontier for generating derivative libraries. nih.gov

Chiral Synthesis and Enantiomeric Separation

The biological activity of flavanones is often dependent on their stereochemistry at the C2 position. Therefore, the development of methods for the enantioselective synthesis of these compounds is of paramount importance.

Several strategies have been explored for the asymmetric synthesis of flavanones. thieme-connect.com One notable approach involves the use of bifunctional thiourea (B124793) catalysts to promote an intramolecular oxo-conjugate addition. acs.org This method has been shown to produce flavanones in high yields and with excellent enantioselectivity (80-94% ee). acs.org The reaction proceeds via the activation of a β-ketoester alkylidene substrate by the chiral thiourea catalyst, facilitating the conjugate addition of a phenol (B47542) to form the enantioenriched flavanone. acs.orgacs.org A key advantage of this method is the ability to perform the initial condensation and the subsequent cyclization and decarboxylation in a single flask, streamlining the synthetic process. acs.org

Another strategy for achieving enantioselectivity is through the use of N-heterocyclic carbene (NHC) organocatalysis. This has been successfully applied to the synthesis of aza-flavanone derivatives, which contain a nitrogen atom in the heterocyclic ring. nih.gov This method allows for the construction of a quaternary stereocenter at the 3-position with high yields and enantioselectivities. nih.gov

The stereoselective functionalization of the flavanone core remains a synthetic challenge. nih.gov While methods like the reduction of flavones or the resolution of racemic mixtures exist, direct asymmetric catalysis provides a more efficient route to optically active flavanones. acs.orgnih.gov The challenge lies in controlling the C2 stereocenter due to the potential for reversible phenoxide elimination, which leads to the formation of achiral 2'-hydroxychalcones. acs.orgacs.org

Below is a table summarizing selected catalytic systems used in the chiral synthesis of flavanones:

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Bifunctional Quinine-Derived Thioureaβ-Ketoester Alkylidene80-94% acs.org
N-Heterocyclic Carbene (NHC)Sulphoamido BenzaldehydesHigh nih.gov
Copper(I) with Diethylzinc2-ChromeneHigh acs.org

Green Chemistry Principles in the Synthesis of Flavanones

In recent years, there has been a significant push towards the development of environmentally friendly synthetic methods, and the synthesis of flavanones is no exception. benthamdirect.com Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One of the key green approaches to flavanone synthesis is the use of alternative reaction media and catalysts. benthamdirect.com For instance, ionic liquids, such as ethyl ammonium (B1175870) nitrate (B79036), have been used as recyclable catalysts for the cyclization of chalcones to flavanones, often in conjunction with microwave irradiation to reduce reaction times and improve yields. ijcmas.com

Biocatalysis represents another important avenue for the green synthesis of flavonoids. scispace.com Enzymes can operate under mild conditions of temperature, pressure, and pH, and can exhibit high regio- and enantioselectivity. academicjournals.org For example, bovine serum albumin (BSA) has been shown to catalyze the Claisen-Schmidt condensation and subsequent intramolecular oxa-Michael addition to form flavanones in good yields. scispace.com This biocatalytic approach avoids the use of strong bases and harsh reaction conditions typically associated with traditional methods. scispace.com

Furthermore, solvent-free synthesis, or solid-state trituration, has been explored for the initial Claisen-Schmidt condensation to form chalcones, the precursors to flavanones. innovareacademics.in This method minimizes the use of volatile organic solvents, which are often a major source of chemical waste. innovareacademics.inresearchgate.net The subsequent cyclization of the chalcone can then be carried out using catalysts like iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in

The development of palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones offers an atom-economical route to both flavones and flavanones under mild conditions. rsc.org This method provides good functional group compatibility and facilitates the construction of diverse flavonoid libraries. rsc.org

The application of green chemistry principles to flavanone synthesis is summarized in the table below:

Green Chemistry ApproachKey FeaturesExampleReference
Ionic Liquid CatalysisRecyclable catalyst, reduced reaction time with microwave irradiation.Ethyl ammonium nitrate for chalcone cyclization. ijcmas.com
BiocatalysisMild reaction conditions, high selectivity, renewable catalyst.Bovine serum albumin (BSA) for flavanone synthesis. scispace.com
Solvent-Free SynthesisMinimizes use of volatile organic solvents.Solid-state trituration for chalcone synthesis. innovareacademics.inresearchgate.net
Palladium CatalysisAtom-economical, mild conditions, good functional group tolerance.Pd(II)-catalyzed oxidative cyclization. rsc.org
Microbial BiosynthesisUtilizes engineered microorganisms for production.Saccharomyces cerevisiae engineered to produce flavanones. nih.gov

Pharmacological Actions and Mechanistic Investigations of 5 Hydroxy 7,8 Dimethoxyflavanone

Anti-inflammatory Pathways and Molecular Targets

5-Hydroxy-7,8-dimethoxyflavanone demonstrates notable anti-inflammatory activity by targeting key pathways and mediators involved in the inflammatory response. chemfaces.combiocrick.com

Studies utilizing the murine macrophage cell line RAW 264.7, a standard model for inflammation research, have shown that this compound can significantly curb the secretion of several pro-inflammatory molecules when the cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). chemfaces.combiocrick.com

Treatment with this compound has been observed to significantly decrease the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from stimulated RAW 264.7 cells. chemfaces.combiocrick.com Both TNF-α and IL-6 are pivotal cytokines that drive inflammatory processes.

The compound also effectively reduces the secretion of Macrophage Inflammatory Protein-2 (MIP-2) and nitric oxide (NO). chemfaces.combiocrick.com MIP-2 is a chemokine responsible for recruiting neutrophils to sites of inflammation, while NO is a key inflammatory mediator produced by activated macrophages. chemfaces.combiocrick.com

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS/IFN-γ Stimulated RAW 264.7 Cells

Mediator Effect Reference
Tumor Necrosis Factor-alpha (TNF-α) Secretion Significantly Decreased chemfaces.combiocrick.com
Interleukin-6 (IL-6) Secretion Significantly Decreased chemfaces.combiocrick.com
Macrophage Inflammatory Protein-2 (MIP-2) Secretion Significantly Decreased chemfaces.combiocrick.com
Nitric Oxide (NO) Secretion Significantly Decreased chemfaces.combiocrick.com

Research indicates that this compound exerts a strong inhibitory effect on the transactivation of Nuclear Factor-kappa B (NF-κB). biocrick.com NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation, including TNF-α, IL-6, and the enzyme inducible nitric oxide synthase (iNOS) which produces NO. biocrick.comnih.govnih.gov The inhibition of NF-κB signaling is a key mechanism underlying the anti-inflammatory effects of this flavanone (B1672756). biocrick.com

While detailed experimental studies on the direct binding interactions of this compound with specific inflammatory proteins and receptors are limited, its ability to suppress the output of multiple inflammatory mediators suggests it acts on upstream signaling components. chemfaces.combiocrick.com The inhibition of the NF-κB pathway is a prime example of its interaction with the cellular inflammatory machinery. biocrick.com

Modulation of Cytokine and Chemokine Secretion in in vitro Cell Models (e.g., RAW 264.7 cells)

Modulation of Multidrug Resistance (MDR) Mechanisms

Beyond its anti-inflammatory effects, this compound has been identified as a modulator of multidrug resistance (MDR) in cancer cells. researchgate.net MDR is a significant challenge in chemotherapy where cancer cells develop resistance to a wide array of anticancer drugs. nih.govmdpi.comoncotarget.com

This flavanone has been shown to competitively inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapy drugs out of cancer cells, thereby reducing their efficacy. researchgate.net By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic agents like doxorubicin (B1662922) and vincristine (B1662923). researchgate.net Molecular docking simulations suggest that it binds to P-gp with an affinity similar to that of verapamil, a known P-gp inhibitor. researchgate.net This action effectively reverses MDR in P-gp overexpressing cancer cell lines. researchgate.net

Table 2: Investigated Effects of this compound on Multidrug Resistance

Mechanism Finding Target Protein Reference
Efflux Inhibition Competitively inhibited the efflux of rhodamine 123 and doxorubicin. P-glycoprotein (P-gp) researchgate.net
MDR Reversal Increased cytotoxicity of vincristine in P-gp over-expressing cell lines. P-glycoprotein (P-gp) researchgate.net
ATP Consumption Stimulated P-gp's ATPase activity. P-glycoprotein (P-gp) researchgate.net

Uncompetitive Inhibition of P-glycoprotein (P-gp) Efflux Function

Studies have revealed that this compound (as mosloflavone) inhibits the efflux function of P-glycoprotein (P-gp), a key transporter responsible for multidrug resistance in cancer. nih.govresearchgate.net In a concentration-dependent manner, it effectively blocks the pump's ability to expel therapeutic agents from cancer cells, as demonstrated in calcein-AM uptake assays. researchgate.net Further mechanistic investigation using rhodamine 123 efflux assays determined that the inhibition is achieved in an uncompetitive fashion. nih.govresearchgate.net This indicates that the compound does not compete directly with the substrate for the primary binding site but rather interacts with the enzyme-substrate complex.

Impact on P-gp Conformation and ATPase Activity

The interaction of this compound with P-gp extends to the modulation of its energy-providing mechanism. Research has identified the compound as a P-gp ATPase stimulator. nih.govresearchgate.net The hydrolysis of ATP provides the energy for P-gp to efflux substrates. By stimulating ATPase activity, the compound influences the transporter's conformational cycle. It is suggested that this compound binds to an active site on P-gp that is distinct from that of verapamil, a well-known P-gp inhibitor. nih.govresearchgate.net

Reversal of Efflux of Chemotherapeutic Substrates in Over-expressing Cell Lines

A significant consequence of P-gp inhibition by this compound is the reversal of efflux for established chemotherapeutic drugs in cancer cell lines that overexpress the transporter. This compound has been shown to inhibit the efflux of the P-gp substrate rhodamine 123. researchgate.net More critically, its ability to act as a chemosensitizer has been demonstrated. When used in combination with paclitaxel (B517696), this compound significantly enhanced the apoptotic effects of the chemotherapy drug in the multidrug-resistant human cervical cancer cell line KB/VIN. researchgate.net This potentiation of the antitumor effect of paclitaxel was also confirmed in a zebrafish xenograft model, highlighting its potential to restore drug sensitivity. nih.gov

Overcoming Resistance in Cancer Cell Lines

The ability of this compound to inhibit P-gp and resensitize cancer cells to treatment makes it a promising candidate for overcoming multidrug resistance. nih.gov Studies have successfully demonstrated its efficacy in multidrug-resistant human cervical epithelioid carcinoma cells (KB/VIN). researchgate.net The mechanism for overcoming resistance is considered twofold: the direct blockade of the P-gp efflux pump and the modulation of the STAT3 signaling pathway. nih.gov By acting as a dual modulator of both P-gp and STAT3, this compound presents a novel strategy for combating oncogenic multidrug resistance. nih.gov

Cellular and Molecular Anticancer Activities

Beyond its role in reversing drug resistance, this compound possesses intrinsic anticancer properties, including direct cytotoxicity and the ability to modulate key pathways involved in cell survival and death.

Cytotoxicity against Specific Cancer Cell Lines (in vitro studies)

As 7-O-methylwogonin, the compound has demonstrated significant cytotoxic effects against various human cancer cell lines in a dose- and time-dependent manner. In studies using A375 human malignant melanoma cells, it induced significant cytotoxicity and inhibited colony formation at concentrations ranging from 50 to 300 μM. nih.gov Research on Hep3B human hepatocellular carcinoma cells also confirmed its anticancer activity. nih.gov

Table 1: In Vitro Cytotoxicity of this compound (7-O-methylwogonin)

Cell Line Cancer Type Observed Effect Reference
A375 Human Malignant Melanoma Concentration-dependent cytotoxicity; Inhibition of colony formation (50-300 μM) nih.gov
Hep3B Human Hepatocellular Carcinoma Disturbance of mitotic progression nih.gov
KB/VIN Multidrug-Resistant Human Cervical Cancer Sensitized cells to paclitaxel researchgate.net

Modulation of Cellular Proliferation and Apoptosis Pathways

The anticancer effects of this compound are underpinned by its ability to interfere with cell proliferation and trigger programmed cell death (apoptosis).

In A375 melanoma cells, the compound was shown to induce apoptosis, evidenced by morphological changes such as chromatin condensation, fragmented nuclei, and DNA ladder formation. nih.gov Mechanistically, this was linked to the concentration-dependent downregulation of key survival signaling molecules, including phosphorylated PI3K, Akt, and mTOR. nih.gov

In Hep3B liver cancer cells, 7-O-methylwogonin was found to selectively inhibit Polo-like kinase 1 (Plk1) activity. nih.gov This inhibition led to a disruption of mitotic progression, causing the cells to arrest in mitosis, a pattern similar to that induced by specific Plk1 inhibitors. nih.gov

Furthermore, when combined with paclitaxel in resistant KB/VIN cells, mosloflavone (B191909) induced significant sub-G1 arrest in the cell cycle and triggered apoptosis, which was associated with an increase in reactive oxygen species (ROS) accumulation and a decrease in the phosphorylation of STAT3. nih.govresearchgate.net

Table 2: Apoptotic and Proliferation Effects of this compound

Cell Line Effect Molecular Mechanism Reference
A375 Induces apoptosis; Inhibits colony formation Downregulation of p-PI3K, p-Akt, and p-mTOR nih.gov
Hep3B Induces mitotic arrest Selective inhibition of Polo-like kinase 1 (Plk1) nih.gov
KB/VIN (MDR) Induces apoptosis and sub-G1 cell cycle arrest (with paclitaxel) Increased ROS accumulation; Reduced phospho-STAT3 nih.govresearchgate.net

Cell Cycle Arrest Mechanisms

Currently, there is a notable lack of specific research in the available scientific literature investigating the direct effects of This compound on cell cycle arrest mechanisms.

However, studies on structurally related flavonoids provide some context. For instance, the methylated flavone (B191248) 5,7-dimethoxyflavone (B190784) (5,7-DMF), which differs in both its core structure (a flavone, not a flavanone) and methoxy (B1213986) group positions, has been shown to induce cell cycle arrest. In a study on the human liver cancer cell line HepG2, 5,7-DMF was found to arrest cells in the Sub-G1 phase of the cell cycle in a concentration-dependent manner. nih.govresearchgate.net This activity was linked to the generation of reactive oxygen species (ROS) and ultimately led to apoptosis. nih.govresearchgate.net While these findings on a related compound are informative, they cannot be directly extrapolated to this compound, and dedicated research is required to determine its specific cellular effects.

Inhibition of Angiogenesis-related Pathways

There is currently no specific information available in the scientific literature regarding the inhibition of angiogenesis-related pathways by This compound .

To offer a broader perspective, the anti-angiogenic potential of other flavonoids has been documented. For example, Wogonin (5,7-dihydroxy-8-methoxyflavone), which shares the 5-hydroxy and 8-methoxy substitutions but differs at the 7-position and is a flavone, has been shown to suppress angiogenesis. nih.gov Similarly, other polymethoxyflavonoids like Nobiletin have demonstrated the ability to hinder endothelial cell functions and angiogenesis by interfering with signaling pathways such as the PI3K/Akt pathway, which in turn reduces the expression of pro-angiogenic factors like VEGF. nih.govmdpi.com These examples highlight a common activity for the flavonoid class, but the specific anti-angiogenic profile of this compound remains to be elucidated through direct experimental investigation.

Intervention in Key Signaling Pathways (e.g., PI3K-Akt, Jak-STAT, Ras pathways)

Detailed investigations into the effects of This compound on key signaling pathways such as PI3K-Akt, Jak-STAT, and Ras are not currently available in the published scientific literature. This compound has been identified in plants such as Andrographis lineata and Sarcandra hainanensis, but its specific molecular interactions and effects on these critical cellular cascades have not yet been characterized. nih.govmedchemexpress.com

For context, the broader class of flavonoids has been shown to interact with these pathways.

PI3K-Akt Pathway: This pathway is a frequent target for flavonoids. For instance, Kaempferol has been reported to exert anticancer effects by inhibiting the PI3K/Akt/mTOR pathway in melanoma cells. mdpi.com Chrysin also dampens angiogenesis by acting on the PI3K/Akt pathway. nih.govmdpi.com

Jak-STAT Pathway: The Jak-STAT signaling cascade is another pathway modulated by certain flavonoids. nih.gov However, specific interactions for compounds with the substitution pattern of this compound have not been reported.

The absence of data for this compound underscores a gap in the current research landscape.

Antifungal Mechanisms of Action (Note: Information for 5-hydroxy-7,4'-dimethoxyflavone, consider for SAR context)

While data on the antifungal properties of this compound is scarce, extensive research on the structurally related flavone, 5-hydroxy-7,4'-dimethoxyflavone , provides valuable insights for structure-activity relationship (SAR) context. This compound has demonstrated significant antifungal activity, particularly against Candida albicans. nih.govnih.gov Its mechanisms of action are multifaceted, targeting several key fungal processes. nih.gov

Inhibition of Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its disruption is a key target for antifungal drugs. Studies have shown that 5-hydroxy-7,4'-dimethoxyflavone effectively inhibits the biosynthesis of ergosterol in C. albicans. nih.govnih.gov Treatment of C. albicans cells with a sub-inhibitory concentration (½ MIC) of the compound resulted in a time-dependent decrease in the total ergosterol content. nih.govnih.gov This reduction in ergosterol levels can lead to increased membrane permeability and ultimately, fungal cell death.

Table 1: Effect of 5-hydroxy-7,4'-dimethoxyflavone on Ergosterol Content in C. albicans

Treatment Time (hours) Ergosterol Content (% of Control)
16 91%
24 63%

Data sourced from studies on cells treated with ½ MIC of the compound. nih.govnih.gov

Disruption of Fungal Drug Efflux Pumps

A common mechanism for antifungal resistance is the overexpression of drug efflux pumps, which actively transport antifungal agents out of the fungal cell. 5-hydroxy-7,4'-dimethoxyflavone has been identified as an inhibitor of these pumps in C. albicans. nih.govnih.gov By impeding the function of these transporters, the compound increases the intracellular concentration of other antifungal drugs, potentially reversing resistance and acting synergistically. The inhibitory concentration required to reduce the activity of these pumps by 50% (IC₅₀) was determined to be 51.64 µg/ml. nih.govnih.gov This action suggests its potential use as a chemosensitizing agent in combination therapies. researchgate.net

Modulation of Antioxidant Enzymes in Fungal Pathogens

Fungal pathogens utilize antioxidant enzymes to protect themselves from oxidative stress, which can be generated by the host immune system or by certain antifungal drugs. Research has demonstrated that 5-hydroxy-7,4'-dimethoxyflavone can inhibit the activity of several crucial antioxidant enzymes in C. albicans at a concentration of 5 µM. nih.govnih.gov This inhibition compromises the fungus's ability to counteract oxidative damage, rendering it more susceptible to stress and host defenses.

Table 2: Effect of 5-hydroxy-7,4'-dimethoxyflavone on C. albicans Antioxidant Enzymes

Enzyme Activity in Presence of Compound
Glutathione reductase Complete Inhibition
Glutathione peroxidase Complete Inhibition
Superoxide dismutase Complete Inhibition
Catalase Decreased Activity

Data from cells treated with 5 µM of the compound. nih.gov

Neurobiological Activity and Neuroprotection

The neurobiological effects of flavonoids are an area of growing interest. However, specific research into the neuroprotective mechanisms of this compound is limited in publicly available literature.

Potential Modulatory Effects on Proteins Involved in Neurodegenerative Conditions (e.g., Parkinson's Disease, Alzheimer's Disease)

While structurally related flavonoids have been investigated for their neuroprotective properties, detailed studies focusing specifically on this compound and its direct modulatory effects on proteins implicated in Parkinson's or Alzheimer's disease are not extensively documented. The potential for this compound to interact with pathways relevant to these conditions is inferred from the broader activities of the flavonoid class, but specific experimental evidence remains to be established.

Mechanisms Related to Neuronal Homeostasis

Similarly, the precise mechanisms by which this compound might contribute to neuronal homeostasis are not yet well-defined in scientific research. General antioxidant and anti-inflammatory effects observed for many flavonoids could theoretically support neuronal health, but dedicated studies on this specific flavanone are required to confirm such activities.

Other Biological Activities and Enzymatic Modulations

Beyond its impact on insect enzymes, this compound has demonstrated other notable biological effects, particularly in the context of inflammation and cancer cell activity.

The compound has been found to possess anti-inflammatory properties. It can significantly reduce the secretion of several pro-inflammatory molecules, including tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), macrophage inflammatory protein-2 (MIP-2), and nitric oxide (NO) in stimulated macrophage cells. researchgate.net Furthermore, the (2S)-enantiomer of this compound has shown weak cytotoxic activity against a human nasopharyngeal carcinoma cell line (KB), with a reported IC50 value of 12.86 µg/mL. researchgate.net

Table 2: Summary of Other Biological Activities

Activity Target/Assay Finding
Anti-inflammatory LPS/IFN-gamma stimulated RAW 264.7 cells Significant decrease in TNF-alpha, IL-6, MIP-2, and NO secretions. researchgate.net

| Cytotoxic | Human nasopharyngeal carcinoma cell line (KB) | Weakly active with an IC50 of 12.86 µg/mL. researchgate.net |

Predicted Thrombolytic Effects (in silico)

While specific in silico studies predicting the thrombolytic effects of this compound are not extensively detailed in the available literature, the broader class of flavonoids has been investigated for their antithrombotic potential. The general mechanisms by which flavonoids may exert thrombolytic effects often involve the inhibition of platelet aggregation, modulation of coagulation factors, and enhancement of fibrinolysis. Computational docking studies on related flavonoids have shown interactions with key enzymes in the coagulation cascade. However, dedicated in silico research on this compound's interaction with proteins like plasminogen and tissue plasminogen activator is needed to substantiate a direct thrombolytic effect.

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. researchgate.netnih.gov Ligands that activate PPAR-γ can influence cellular differentiation, apoptosis, and inflammatory responses. nih.gov

In silico molecular docking studies have been conducted to investigate the interaction between this compound and PPAR-γ. These computational analyses have demonstrated that this compound, along with other bioactive compounds, achieved a superior docking score, indicating effective ligand binding contacts with PPAR receptors. researchgate.net This suggests a potential for this compound to act as a PPAR-γ agonist. The activation of PPAR-γ is a recognized therapeutic target for managing conditions like type II diabetes and metabolic syndromes. researchgate.net

A related compound, 5,7-dimethoxyflavone, has been identified as a PPARα/γ activator, further supporting the potential for flavonoids with similar structural motifs to interact with these receptors. nih.gov

Inhibition of Cytochrome P450 Enzymes (CYP2C19, CYP2C9, CYP2D6)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including a majority of clinically used drugs. uniba.it Inhibition of these enzymes can lead to significant drug-drug interactions. Several flavonoids have been shown to inhibit various CYP isoforms. nih.gov

Studies on the biotransformation of 5-hydroxytryptamine (5-HT) have implicated CYP2C9 and CYP2C19 in its metabolism. nih.gov Research on a range of flavones and flavonols has demonstrated their inhibitory activity against CYP2C9. nih.gov While direct inhibitory studies on this compound against CYP2C19, CYP2C9, and CYP2D6 are not specified, the known interactions of other flavonoids with these enzymes suggest a potential for such activity. For instance, inhibitors of CYP2C9 and CYP2C19 have been shown to affect the metabolism of certain compounds. nih.gov The structural characteristics of flavonoids, such as the hydroxylation and methoxylation patterns on the A and B rings, are known to influence their inhibitory potency and selectivity towards different CYP isoforms. mdpi.com

Table 1: Investigated Cytochrome P450 Enzymes and their Relevance

EnzymeKnown RolePotential for Interaction with this compound
CYP2C19 Metabolism of various drugs, including proton pump inhibitors and antidepressants. uniba.itPotential for inhibition based on flavonoid class activity.
CYP2C9 Metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs) and oral hypoglycemics. uniba.itnih.govPotential for inhibition based on flavonoid class activity.
CYP2D6 Metabolism of a wide range of drugs, including beta-blockers and antidepressants. uniba.itmdpi.comPotential for interaction based on flavonoid class activity.

Inhibition of Secretory Phospholipase A2 (sPLA2)

Secretory phospholipase A2 (sPLA2) enzymes are key players in the inflammatory process, catalyzing the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory eicosanoids. researchgate.netnih.gov Inhibition of sPLA2 is a therapeutic strategy for inflammatory diseases. nih.gov

Table 2: Key Structural Features of Flavonoids for sPLA2 Inhibition

Structural FeatureImportance in sPLA2 Inhibition
5-hydroxyl group on A-ring Considered important for overall inhibitory ability. researchgate.net
Hydroxyl groups at 3' and 4' on B-ring Important for selective inhibition of certain sPLA2 isoforms. researchgate.net
Unsaturation and 4-oxy group on C-ring Contribute to the overall inhibitory activity. researchgate.net

Antiviral Properties (Based on related flavanones/flavones)

Flavonoids, as a class of natural compounds, have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses. mdpi.comresearchgate.net Their mechanisms of antiviral action are diverse and can include inhibiting viral entry, replication, and the function of viral enzymes like proteases and polymerases. nih.gov

While specific antiviral studies on this compound are lacking, the known antiviral properties of structurally related flavanones and flavones provide a strong rationale for its potential in this area. For example, the flavanone pinocembrin (B1678385) has been shown to inhibit the replication of Zika virus. mdpi.com Other flavonoids, such as apigenin, quercetin, and naringenin (B18129), have also exhibited significant antiviral effects. mdpi.com The antiviral activity of flavonoids can also be attributed to their ability to modulate host cell signaling pathways and reduce oxidative stress, which some viruses exploit for replication. mdpi.com The specific substitution pattern of hydroxyl and methoxy groups on the flavonoid scaffold is a key determinant of their antiviral potency and spectrum. acs.org

Table 3: Antiviral Activities of Related Flavonoids

FlavonoidVirus(es) InhibitedMechanism of Action (if known)
Pinocembrin Zika virusInhibition of viral RNA production and envelope protein synthesis. mdpi.com
Fisetin Dengue virus, Enterovirus A71Inhibition of viral replication machinery. mdpi.com
Apigenin, Quercetin, Naringenin Various virusesInhibition of viral neuraminidase, proteases, and DNA/RNA polymerases. mdpi.com

Structure Activity Relationship Sar Studies of 5 Hydroxy 7,8 Dimethoxyflavanone and Analogs

Impact of Hydroxylation and Methoxylation Patterns on Biological Activities

The presence, number, and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the flavanone (B1672756) skeleton are primary determinants of the biological activities of 5-Hydroxy-7,8-dimethoxyflavanone and its analogs.

The 5-hydroxyl group is a key feature for many biological activities in flavonoids. nih.gov This group, in conjunction with the C4-keto group, can form a hydrogen bond that influences the planarity of the molecule and its interaction with biological targets. acs.org Studies on various flavonoids have indicated that the 5-hydroxyl group is often essential for activities such as antioxidant, anti-inflammatory, and anticancer effects. For instance, in a study of methoxyflavone derivatives, the 5-hydroxy group was found to be critical for inducing myotube hypertrophy. nih.gov

The methoxylation pattern also significantly modulates the bioactivity. In polymethoxylated flavones (PMFs), the number and position of methoxy groups can enhance their metabolic stability and membrane permeability, leading to improved bioavailability and stronger biological effects compared to their polyhydroxylated counterparts. wflpublisher.com Specifically for antifungal activity, a structure-activity relationship analysis of citrus PMFs revealed that a 5-OH group, along with 3-OCH₃ and 8-OCH₃ functionalities, were important for a good inhibitory effect against Aspergillus niger. nih.gov Conversely, the presence of a 3-OH group was found to reduce this inhibitory action. nih.gov

The substitution pattern on the A-ring of the flavanone is critical. In the case of this compound, the presence of two methoxy groups at positions 7 and 8 is a distinguishing feature. Research on other flavones has shown that methoxylation at these positions can contribute to specific biological activities. For example, the presence of a methoxy group at C-8 has been associated with enhanced antifungal properties. nih.gov

Biological Activities of this compound and Related Analogs

CompoundSubstitution PatternReported Biological ActivityReference
This compound5-OH, 7-OCH₃, 8-OCH₃Reported in Andrographis lineata. nih.gov Potential anti-inflammatory and antiviral properties have been suggested for related compounds. unmul.ac.id nih.govunmul.ac.id
5-Hydroxy-7-methoxyflavanone (Sakuranetin)5-OH, 7-OCH₃Exhibits anti-inflammatory and other biological effects. nih.gov nih.gov
5,7-Dimethoxyflavanone5-OCH₃, 7-OCH₃Addition of a methoxy group at the 5-position was found to decrease anti-inflammatory activity compared to an unsubstituted flavanone. nih.gov nih.gov
Pinocembrin (B1678385) (5,7-dihydroxyflavanone)5-OH, 7-OHDemonstrates anti-inflammatory potential. nih.gov nih.gov

Stereochemical Considerations and Enantiomer-Specific Activities

The flavanone structure contains a chiral center at the C2 position, leading to the existence of two enantiomers, (2S) and (2R). The stereochemistry at this position is a critical determinant of the biological activity of flavanones. nih.govresearchgate.net Although specific studies on the enantiomers of this compound are not widely available, research on other flavanones provides strong evidence for the importance of stereochemistry.

For many flavanones, the (2S)-enantiomer is the naturally occurring form and often exhibits greater biological activity than its (2R)-counterpart. nih.gov For example, in a study on flavanones from Calceolaria thyrsiflora, the (–)-(2S)-5,4'-dihydroxy-7-methoxyflavanone (sakuranetin) and (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone were the isolated active compounds. nih.gov The absolute configuration was confirmed to be crucial for their biological effects.

The differential activity between enantiomers arises from the specific three-dimensional arrangement of the molecule, which dictates how it fits into the binding site of a biological target, such as an enzyme or a receptor. A slight change in the spatial orientation of the B-ring relative to the A- and C-rings can significantly impact the binding affinity and subsequent biological response. It is therefore highly probable that the biological activities of this compound are also enantiomer-specific.

Stereochemistry and Biological Activity of Flavanones

FlavanoneStereoisomerObserved Effect on Biological ActivityReference
Epicatechin (a flavan-3-ol)(-)-EpicatechinShowed significant arterial dilation response in vivo. researchgate.net researchgate.net
Catechin (a flavan-3-ol)(-)-Catechin, (+)-Catechin, (+)-EpicatechinDid not mediate a significant arterial dilation response. researchgate.net researchgate.net
7,4'-Dihydroxyflavanone(2S)-enantiomerProduced by enzyme-mediated cyclization of the corresponding chalcone (B49325). researchgate.net researchgate.net

Influence of Flavanone Scaffold Modifications on Target Binding and Efficacy

Modifications to the core flavanone scaffold can have a profound impact on target binding and efficacy. These modifications can include alterations to the A, B, or C rings, as well as the introduction of different substituents.

Introducing or modifying substituents on the B-ring is another common strategy to alter bioactivity. The position and nature of these substituents can influence the electronic properties and steric profile of the molecule, affecting its ability to interact with specific residues in a protein's binding pocket. For example, the synthesis and evaluation of a series of flavanone derivatives showed that the placement of carboxyl or halogen groups on the B-ring significantly impacted their anti-inflammatory activity. nih.gov

Modifications can also involve the replacement of the oxygen atom in the heterocyclic C-ring with other atoms, such as sulfur, to create thioflavonoids. Such changes can alter the electronic distribution and conformational properties of the molecule, leading to modified biological effects. researchgate.net

Impact of Flavanone Scaffold Modifications on Biological Activity

Scaffold ModificationEffect on StructureGeneral Impact on Biological ActivityReference
Introduction of C2-C3 double bond (Flavone vs. Flavanone)Creates a planar C-ring.Can increase or decrease activity depending on the target. For antiradical activity, the effect is dependent on the polarity of the medium. nih.govresearchgate.net nih.govresearchgate.net
Substitution on the B-ringAlters electronic and steric properties.Can significantly modulate binding affinity and efficacy. For example, a carboxyl group on the B-ring of flavanones was shown to increase anti-inflammatory activity. nih.gov nih.gov
GlycosylationAddition of sugar moieties.Can affect solubility and bioavailability. For some flavanones, glycosylation increased inhibitory activity against BACE1. nih.gov nih.gov

Comparative SAR with Other Flavanones and Flavones

Comparing the SAR of this compound with other flavanones and flavones provides valuable insights into the structural requirements for various biological activities.

A key difference between flavanones and flavones is the C2-C3 double bond. For some biological activities, such as the inhibition of xanthine (B1682287) oxidase, the C2-C3 double bond in conjunction with 5- and 7-hydroxyl groups is crucial for high inhibitory activity, making flavones generally more potent inhibitors than flavanones. acs.org However, for other activities, such as antiradical activity in polar environments, the absence of this double bond in flavanones can be advantageous. nih.gov

When comparing with other polymethoxylated flavonoids, the degree and position of methoxylation are paramount. Many polymethoxyflavones from citrus peels have been studied for their biological activities, and it is generally observed that a higher degree of methoxylation can lead to increased potency, for example, in anti-inflammatory and anticancer activities. nih.gov However, the specific substitution pattern is critical. For instance, while this compound has methoxy groups at C7 and C8, other polymethoxyflavones might have them on the B-ring, leading to different biological profiles.

The comparison with simple dihydroxyflavanones like pinocembrin (5,7-dihydroxyflavanone) highlights the role of the methoxy groups in this compound. While pinocembrin itself has anti-inflammatory properties, the methoxylation in this compound could potentially enhance its lipophilicity and cellular uptake, possibly leading to different or enhanced biological effects. nih.gov

Comparative SAR of Flavonoid Classes

Flavonoid ClassKey Structural FeatureGeneral Influence on BioactivityReference
FlavonesC2-C3 double bondOften exhibit potent antioxidant and enzyme inhibitory activities due to the planar structure. acs.org acs.org
FlavanonesSaturated C2-C3 bondNon-planar C-ring, stereochemistry at C2 is critical for activity. nih.govresearchgate.net nih.govresearchgate.net
FlavonolsC2-C3 double bond and 3-OH groupThe 3-OH group can influence activity; for xanthine oxidase inhibition, it slightly decreases activity compared to flavones. acs.org acs.org
Polymethoxylated FlavonoidsMultiple methoxy groupsGenerally show enhanced bioavailability and potent biological activities. wflpublisher.comnih.gov wflpublisher.comnih.gov

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a compound and estimating the strength of their interaction, often expressed as a binding affinity or docking score.

Research has employed molecular docking to elucidate the therapeutic potential of 5-Hydroxy-7,8-dimethoxyflavanone. In a study investigating the anti-inflammatory properties of flavonoids from Dodonaea angustifolia, this compound was identified as a key active chemical. nih.gov Molecular docking simulations were performed to assess its interaction with several key proteins implicated in inflammation. The results demonstrated that this flavanone (B1672756) could dock favorably with crucial targets such as AKT1, Vascular Endothelial Growth Factor A (VEGFA), and Epidermal Growth Factor Receptor (EGFR). nih.gov

In a different context, the potential of various phytochemicals to act as inhibitors of the main protease (Mpro) of the COVID-19 virus was explored. A derivative, 5-Hydroxy-7,8-dimethoxyflavone-5-glucoside, was docked against the Mpro receptor. unmul.ac.id The simulation yielded a binding affinity value of -7.8 kcal/mol, indicating a strong and favorable interaction. unmul.ac.id This suggests that the flavanone scaffold could be a basis for developing inhibitors against this viral target.

The binding energies from such simulations are a critical metric for ranking potential drug candidates. For instance, studies on other flavone (B191248) derivatives have shown a wide range of docking scores against various targets, highlighting how substitutions on the flavone core influence binding affinity. semanticscholar.orgunsoed.ac.id

Preclinical Investigations of 5 Hydroxy 7,8 Dimethoxyflavanone in Animal Models

Efficacy Studies in Relevant Animal Disease Models

Anti-inflammatory Models

In vitro studies have provided initial evidence for the anti-inflammatory potential of 5-Hydroxy-7,8-dimethoxyflavanone. Research has shown that this compound can significantly inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage cells. biocat.com NF-κB is a critical protein complex that regulates the transcription of genes involved in the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

Further in vitro findings indicate that this compound can decrease the secretion of several pro-inflammatory mediators from stimulated macrophage cells. These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and macrophage inflammatory protein-2 (MIP-2), as well as nitric oxide (NO).

In Vitro Anti-inflammatory Activity of this compound
Target/Marker Effect
NF-κB Transcriptional ActivitySignificant inhibition in stimulated RAW 264.7 macrophages. biocat.com
TNF-α SecretionDecreased in stimulated RAW 264.7 cells.
IL-6 SecretionDecreased in stimulated RAW 264.7 cells.
MIP-2 SecretionDecreased in stimulated RAW 264.7 cells.
Nitric Oxide (NO) SecretionDecreased in stimulated RAW 264.7 cells.

Despite these promising in vitro results, there is a lack of published studies investigating the anti-inflammatory efficacy of this compound in established in vivo animal models of inflammation, such as the carrageenan-induced paw edema model. One study noted that the compound exhibits anti-hypoxia activity, significantly prolonging the survival time of hypoxic mice, which suggests a potential for tissue protection under low-oxygen conditions that can be associated with inflammation, but this is not a direct measure of anti-inflammatory effect. biocat.com

Models for Cancer Multidrug Resistance Reversal

The phenomenon of multidrug resistance (MDR) is a significant barrier to effective cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic drugs out of cancer cells.

In vitro investigations have identified this compound as a potential agent for reversing cancer multidrug resistance. It has been shown to competitively inhibit the efflux function of human P-glycoprotein. nih.gov Studies using P-gp-overexpressing cell lines have demonstrated that this flavanone (B1672756) can increase the intracellular concentration of P-gp substrates like rhodamine 123 and doxorubicin (B1662922). nih.gov

In Vitro P-glycoprotein Inhibition by this compound
Assay Finding
Rhodamine 123 EffluxCompetitively inhibited. nih.gov
Doxorubicin EffluxCompetitively inhibited. nih.gov
Calcein AccumulationIncreased intracellular fluorescence. nih.gov
Vincristine (B1662923) CytotoxicityReversal fold of 23.01 in ABCB1/Flp-InTM-293 cells and 13.03 in KB/VIN cells when combined with 10 µg/mL of the flavanone. nih.gov

While these in vitro results are compelling, there are currently no publicly available studies that have evaluated the efficacy of this compound in reversing multidrug resistance in in vivo animal cancer models, such as tumor xenograft models in mice.

Neuroprotective Efficacy Models

The potential neuroprotective effects of this compound have been indirectly suggested by its observed anti-hypoxia activity in mice. biocat.com Hypoxia and subsequent ischemia are central to the pathophysiology of conditions like stroke. By prolonging survival in hypoxic conditions, the compound may have a mechanism that protects neural tissue from oxygen deprivation-induced damage.

However, direct evidence from established animal models of neuroprotection, such as those involving induced stroke or cerebral ischemia, is currently lacking for this specific flavanone. Research on related flavonoids, such as 7,8-dihydroxyflavone, has shown neuroprotective effects in animal models of neurological diseases, but these findings cannot be directly extrapolated to this compound. frontiersin.org

Anti-parasitic Models

There is currently no available scientific literature detailing the investigation of this compound in animal models of parasitic diseases. In vitro studies on related flavonoids have shown some activity against certain parasites, but specific data for this compound remains to be published. Therefore, its potential as an anti-parasitic agent in vivo is yet to be determined.

Pharmacokinetic Profiles and Disposition in Animal Systems

Absorption and Bioavailability Studies

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). At present, there are no published in vivo pharmacokinetic or bioavailability studies specifically for this compound in any animal model.

To provide some context, studies on the structurally related compound 5,7-dimethoxyflavone (B190784) have been conducted in mice. Following a single oral administration, 5,7-dimethoxyflavone was found to be rapidly absorbed, reaching maximum plasma concentrations within 30 minutes. nih.gov It exhibited a wide distribution into various tissues, with the highest concentrations found in the gut, followed by the liver and kidney. nih.gov However, it is crucial to note that these findings for 5,7-dimethoxyflavone may not be representative of the pharmacokinetic behavior of this compound due to differences in their chemical structures, specifically the position of the methoxy (B1213986) groups and the presence of a hydroxyl group.

Pharmacokinetic Parameters of a Related Compound (5,7-dimethoxyflavone) in Mice (Oral Administration)
Parameter Value
Time to Peak Plasma Concentration (Tmax)< 30 minutes nih.gov
Peak Plasma Concentration (Cmax)1870 ± 1190 ng/mL nih.gov
Area Under the Curve (AUCt)532 ± 165 h*ng/mL nih.gov
Terminal Half-life (t1/2)3.40 ± 2.80 hours nih.gov
Volume of Distribution (Vd)90.1 ± 62.0 L/kg nih.gov
Clearance (CL)20.2 ± 7.5 L/h/kg nih.gov
Note: This data is for the related compound 5,7-dimethoxyflavone and not this compound.

The lack of specific pharmacokinetic data for this compound represents a significant gap in its preclinical evaluation and is essential for designing future in vivo efficacy and safety studies.

Distribution and Tissue Accumulation

No specific data is available in the scientific literature regarding the distribution and tissue accumulation of this compound in animal models.

Elimination Pathways

There is no specific information in the published literature detailing the elimination pathways of this compound in preclinical animal studies.

Pharmacodynamic Studies and Target Engagement in Animal Models

Specific pharmacodynamic studies and data on target engagement for this compound in animal models have not been found in the available literature.

Mechanistic Toxicology in Preclinical Models

There is no available data focusing on the underlying biological mechanisms of toxicology for this compound in preclinical models.

Further research and publication in peer-reviewed journals are required to elucidate the pharmacokinetic and pharmacodynamic profile of this specific compound.

Analytical Methodologies for 5 Hydroxy 7,8 Dimethoxyflavanone in Biological and Complex Matrices

Development and Validation of Quantitative Analytical Methods

The development and validation of quantitative analytical methods are crucial for accurately determining the concentration of 5-hydroxy-7,8-dimethoxyflavanone in various samples. This process ensures the reliability, reproducibility, and accuracy of the analytical data.

LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of flavonoids in biological fluids due to its high sensitivity and selectivity. researchgate.net A typical LC-MS/MS method for this compound would involve chromatographic separation on a C18 column followed by detection using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode. nih.gov

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Precision Relative Standard Deviation (RSD) < 15%
Accuracy Within 85-115% of the nominal concentration
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio (S/N) ≥ 10
Recovery Consistent and reproducible across the concentration range
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Evaluated under various storage and handling conditions

GC-MS and NMR for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the identification and profiling of metabolites. tandfonline.com GC-MS is particularly useful for the analysis of volatile and semi-volatile metabolites, often after a derivatization step to increase their volatility. NMR spectroscopy, on the other hand, provides detailed structural information about metabolites in a non-destructive manner. nih.gov

Studies on the microbial transformation of similar flavonoids, such as 7,8-dimethoxyflavone, have utilized spectroscopic methods to identify various hydroxylated and demethoxylated metabolites. nih.gov A similar approach could be applied to investigate the metabolism of this compound.

Bioanalytical Applications in Preclinical Samples

The application of validated analytical methods is essential for preclinical pharmacokinetic and metabolism studies. These studies involve the analysis of the parent compound and its metabolites in biological samples such as plasma, urine, and tissues. researchgate.net While specific preclinical bioanalytical data for this compound are not available, the general approach would involve sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix before LC-MS/MS analysis. researchgate.net

Stability Studies of the Compound in Various Research Conditions

Assessing the stability of this compound in different conditions is critical for ensuring the accuracy of analytical results. Stability studies are typically conducted to evaluate the compound's integrity under various storage and experimental conditions.

ConditionPurpose
Freeze-Thaw Stability To assess degradation after repeated freezing and thawing cycles.
Short-Term (Bench-Top) Stability To determine stability at room temperature for the duration of sample preparation.
Long-Term Stability To evaluate stability under frozen storage conditions over an extended period.
Stock Solution Stability To ensure the integrity of the standard solutions used for calibration.

While specific stability data for this compound is not documented in the literature, studies on other flavonoids have shown that factors such as pH, temperature, and light exposure can influence their stability.

Future Research Directions and Translational Perspectives for 5 Hydroxy 7,8 Dimethoxyflavanone

Exploration of Novel Biological Activities and Therapeutic Applications

While the full spectrum of biological activities of 5-hydroxy-7,8-dimethoxyflavanone is still under investigation, preliminary studies and research on similar flavanone (B1672756) structures suggest several promising avenues for therapeutic applications.

Antiviral Activity: In silico studies have indicated that this compound may exhibit binding affinity to the spike (S) protein of coronaviruses, suggesting a potential role as an antiviral agent. This initial finding warrants further in vitro and in vivo studies to validate its efficacy against various viral pathogens.

Anti-inflammatory Properties: Flavanones, as a class, are known to possess anti-inflammatory properties. mdpi.commdpi.comnih.gov They can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. mdpi.comnih.gov For instance, certain flavanones have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.com Future research should focus on elucidating the specific anti-inflammatory mechanisms of this compound, including its effects on the NF-κB signaling pathway, a critical regulator of the inflammatory response. medindia.net

Anticancer Potential: Several flavonoid derivatives have demonstrated anticancer activities. medindia.net The potential for flavanones to act as anticancer agents is an active area of research. medindia.net Studies on other flavanones have shown mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth. Investigating the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is a logical next step.

Neuroprotective Effects: The neuroprotective potential of flavonoids is another area of growing interest. Methoxyflavones, in particular, have been noted for their neuropharmacological and neuroprotective properties. scielo.br Research on similar compounds suggests that they may offer therapeutic benefits in neurodegenerative diseases. Future studies could explore the ability of this compound to mitigate oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative conditions.

Potential Therapeutic Application Supporting Evidence/Rationale Future Research Direction
Antiviral In silico studies show binding affinity to coronavirus spike protein.In vitro and in vivo validation of antiviral efficacy.
Anti-inflammatory Flavanones are known to modulate inflammatory pathways. mdpi.commdpi.comnih.govInvestigation of specific mechanisms, including effects on NF-κB signaling. medindia.net
Anticancer Flavonoid derivatives have shown anticancer properties. medindia.netCytotoxicity and antiproliferative studies on various cancer cell lines.
Neuroprotective Methoxyflavones have demonstrated neuroprotective potential. scielo.brEvaluation of effects on oxidative stress and neuroinflammation.

Development of Advanced Delivery Systems (e.g., Nanoparticle Formulations)

A significant hurdle in the clinical translation of many flavonoids is their poor bioavailability, which is often attributed to low water solubility and extensive first-pass metabolism. pharmaexcipients.com Advanced drug delivery systems, particularly nanoparticle formulations, offer a promising strategy to overcome these limitations.

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are attractive options for encapsulating hydrophobic compounds like this compound. pharmaexcipients.comnih.govnih.govresearchgate.net These lipid-based carriers can enhance the solubility and stability of the flavanone, protect it from degradation in the gastrointestinal tract, and facilitate its absorption. pharmaexcipients.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.gov

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can offer controlled and sustained release of the encapsulated compound. nih.govmdpi.comdovepress.com

Polymeric Nanoparticles: Biodegradable polymers can also be used to formulate nanoparticles for flavonoid delivery. These systems can be tailored to control the release rate of the drug and can be surface-modified for targeted delivery to specific tissues or cells.

The development of such nanoformulations for this compound would be a critical step in enhancing its therapeutic potential by improving its pharmacokinetic profile.

Delivery System Description Potential Advantages for this compound
Liposomes Vesicular structures of lipid bilayers. nih.govEnhanced solubility, protection from degradation, potential for targeted delivery.
Solid Lipid Nanoparticles (SLNs) Colloidal carriers made from solid lipids. nih.govmdpi.comdovepress.comControlled and sustained release, improved stability. dovepress.com
Polymeric Nanoparticles Nanoparticles formulated with biodegradable polymers.Controlled release kinetics, potential for surface functionalization for targeting.

Integration with Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics, Epigenetics)

To gain a deeper understanding of the biological effects of this compound, its integration with systems biology and "omics" technologies is essential.

Metabolomics: Metabolomic profiling can identify the metabolic changes that occur in biological systems following treatment with the flavanone. A study on the metabolomic profile of Blumea balsamifera identified a closely related compound, 5-hydroxy-7,8-dimethoxyflavonol, highlighting the potential for such approaches to uncover metabolic pathways affected by these flavonoids. mdpi.com This can help to elucidate its mechanism of action and identify potential biomarkers of response.

Proteomics: Proteomic analysis can be used to identify the proteins that are differentially expressed in cells or tissues upon exposure to this compound. This can provide insights into the cellular pathways and processes that are modulated by the compound.

Epigenetics: Flavonoids have been shown to act as epigenetic modulators, influencing DNA methylation and histone modifications. whatisepigenetics.comfrontiersin.orgpreprints.orgresearchgate.net These epigenetic changes can alter gene expression and play a role in the development and progression of various diseases, including cancer. whatisepigenetics.comfrontiersin.orgpreprints.org Investigating the epigenetic effects of this compound could reveal novel mechanisms underlying its biological activities. For example, some flavones have been found to inhibit DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), enzymes that play a crucial role in epigenetic regulation. whatisepigenetics.com

Investigation of Potential Biomarkers for Pharmacological Response

The identification of reliable biomarkers is crucial for the clinical development of any new therapeutic agent. These biomarkers can be used to monitor the biological effects of the drug, predict patient response, and optimize dosing regimens.

For this compound, potential biomarkers could be related to its anticipated pharmacological activities. For instance, if its anti-inflammatory effects are confirmed, markers of inflammation such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) could serve as pharmacodynamic biomarkers. mdpi.comresearchgate.netnih.gov

Furthermore, studies have explored the use of urinary flavanone concentrations as biomarkers of dietary flavanone intake. encyclopedia.pub While this reflects exposure, future research should focus on identifying surrogate biomarkers that correlate with the therapeutic efficacy of this compound. This could involve measuring the levels of specific metabolites of the compound or downstream signaling molecules that are modulated by its activity.

Challenges and Opportunities in Translational Research for Flavanone Derivatives

The translation of promising preclinical findings for flavanone derivatives into clinical applications faces several challenges. whatisepigenetics.com These include issues with bioavailability, the need for robust clinical trial design, and regulatory hurdles. whatisepigenetics.commdpi.com

However, there are also significant opportunities. The natural origin of flavonoids may offer a favorable safety profile compared to some synthetic drugs. Furthermore, the growing body of evidence supporting the health benefits of flavonoid-rich diets provides a strong rationale for their investigation as therapeutic agents. whatisepigenetics.com

Key opportunities for advancing the translational potential of this compound and other flavanones include:

Mechanism-based drug development: A thorough understanding of the molecular mechanisms of action will enable the identification of specific patient populations who are most likely to benefit from treatment.

Combination therapies: Flavanones may be used in combination with existing drugs to enhance their efficacy or reduce their toxicity.

Development of functional foods and nutraceuticals: In addition to their potential as prescription drugs, flavanones could be developed as high-value nutraceuticals or ingredients in functional foods.

Intellectual Property Landscape and Patent Analysis for the Compound

An analysis of the intellectual property landscape is essential for the commercial development of this compound. A search of patent databases reveals existing patents related to this compound and its applications.

For instance, patents exist that cover the synthesis of 5,7-dihydroxyflavone and related compounds. google.com There are also patents related to the use of methoxyflavones in beverages. nih.gov PubChem lists patent identifiers associated with this compound, indicating commercial interest in this molecule. nih.govnih.govnih.govwikidata.org A thorough analysis of these patents is necessary to identify opportunities for new intellectual property, such as novel formulations, new therapeutic uses, or improved synthesis methods. This analysis will be critical for attracting investment and facilitating the commercialization of this compound-based products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.